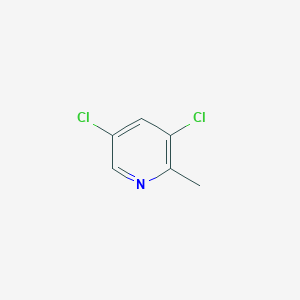

3,5-Dichloro-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTUCCXFFWYEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627931 | |

| Record name | 3,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-45-9 | |

| Record name | 3,5-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Processes

Common Synthetic Routes to this compound

The direct chlorination of 2-methylpyridine (also known as 2-picoline) is a primary method for producing a variety of chlorinated methylpyridines. wikipedia.org This process typically involves reacting 2-methylpyridine with a chlorinating agent, often under high temperatures or with the use of a catalyst. The reaction can lead to a mixture of chlorinated products with varying degrees of chlorination and at different positions on the pyridine (B92270) ring. Therefore, controlling the reaction conditions is crucial to maximize the yield of the desired this compound isomer.

The chlorination of 2-chloro-5-methylpyridine (B98176) is another pathway to obtain polychlorinated methylpyridines. epo.org This starting material can itself be derived from 3-picoline. agropages.com

Alternative synthetic strategies involve the construction of the dichloromethylpyridine ring from acyclic precursors. These ring-closure reactions can offer greater control over the substitution pattern of the final product. For instance, a patented method describes the preparation of 2-chloro-5-methylpyridine starting from propionaldehyde (B47417) and an acrylic ester, which then undergoes a series of transformations including amination, halogenation, and dehydrohalogenation. epo.org While this specific patent focuses on 2-chloro-5-methylpyridine, similar strategies involving different starting materials and cyclization conditions could potentially be adapted for the synthesis of this compound.

Industrial-Scale Manufacturing Considerations

On an industrial scale, the manufacturing process for this compound must be efficient, cost-effective, and safe. The choice of synthetic route often depends on the availability and cost of starting materials, the desired purity of the final product, and the environmental impact of the process.

For chlorination reactions, managing the exothermic nature of the reaction and controlling the formation of byproducts are significant challenges. This often requires specialized equipment and careful optimization of reaction parameters such as temperature, pressure, and the ratio of reactants. The separation and purification of the desired isomer from a mixture of chlorinated products can also be a complex and energy-intensive process, often involving distillation or crystallization techniques.

Chemical Reactivity and Transformation of 3,5 Dichloro 2 Methylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (2, 4, 6) to the nitrogen atom. wikipedia.orgabertay.ac.uk In 3,5-Dichloro-2-methylpyridine, the presence of two electron-withdrawing chlorine atoms further enhances the electrophilicity of the ring. However, these substituents are located at the meta positions (3 and 5), which are typically less reactive towards nucleophilic aromatic substitution (SNAr) compared to the ortho and para positions.

Generally, SNAr reactions on halopyridines are a common method for introducing new functional groups. acs.org The rate and regioselectivity of these reactions are influenced by the nature of the leaving group, the nucleophile, and the substitution pattern on the pyridine ring. chemrxiv.orgnih.gov For 3,5-disubstituted pyridines, the electronic properties of the substituents play a crucial role in determining the site of attack. acs.org While specific studies on SNAr reactions of this compound are not extensively detailed in the provided results, the general principles of SNAr on dichloropyridines suggest that substitution of the chlorine atoms is feasible under forcing conditions or with highly reactive nucleophiles. For instance, the reaction of pentachloropyridine (B147404) with sodium azide (B81097) to replace chlorine atoms demonstrates that such transformations are possible on highly chlorinated pyridines. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine nucleus is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under reaction conditions, further increasing the deactivation. wikipedia.org Any substitution that does occur typically directs to the C3 position. wikipedia.org

In this compound, the ring is further deactivated by the inductive effect of the two chlorine atoms. The methyl group at C2 is an activating group, but its influence is generally insufficient to overcome the strong deactivating effects of the ring nitrogen and the halogens. Consequently, direct electrophilic substitution on the ring of this compound is challenging. Reactions like nitration and sulfonation, which are difficult even on unsubstituted pyridine, would require very harsh conditions and likely result in low yields. wikipedia.org A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the corresponding N-oxide. wikipedia.orgabertay.ac.uk The N-oxide group is electron-donating, activating the ring, particularly at the C2 and C4 positions, for electrophilic attack. wikipedia.org After the substitution, the N-oxide can be removed by deoxygenation. wikipedia.org

Reactivity Profiles of the Methyl Group at Position 2

The methyl group at the C2 position of the pyridine ring exhibits significant reactivity due to the acidifying effect of the adjacent ring nitrogen. This allows for deprotonation by a strong base to form an α-pyridylmethanide, which is a potent nucleophile. This reactivity is a cornerstone for the functionalization of 2-methylpyridines.

This nucleophilic intermediate can participate in a variety of reactions, including:

Alkylation and Acylation: Reaction with alkyl halides or acylating agents to extend the carbon chain or introduce ketone functionalities.

Condensation Reactions: Aldol-type condensation with aldehydes and ketones.

A pertinent example of the reactivity of a 2-methyl group on a related heterocyclic system is seen in the reaction of 2-methylquinolines with diynones. nih.govrsc.org The proposed mechanism involves the initial tautomerization of the 2-methylquinoline (B7769805) to an enamine intermediate, which then participates in a Michael addition, leading to an intramolecular annulation reaction. nih.govrsc.org This highlights the ability of the 2-methyl group to initiate complex transformations. While direct examples for this compound are sparse in the provided data, these established principles for 2-methyl-substituted N-heterocycles are directly applicable.

Halogen Atom Functionalization and Cross-Coupling Chemistry

The chlorine atoms at the C3 and C5 positions serve as versatile handles for functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs organoboron compounds with halides, is highly effective for aryl-aryl bond formation. Research has demonstrated the successful Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids to regioselectively synthesize 3,5-dichloro-2-arylpyridines. nih.gov In this specific case, the chlorine at the C2 position was selectively substituted, which is the most activated position. For this compound, the chlorine atoms are at the less reactive C3 and C5 positions. However, effective catalyst systems, often employing palladium catalysts with specific ligands, can facilitate coupling at these positions. nih.gov Ligand-free palladium acetate (B1210297) systems in aqueous media have also been developed for the Suzuki coupling of chloropyridines. nih.gov

The table below summarizes findings for Suzuki couplings on related chloropyridines, illustrating the feasibility of such reactions.

Table 1: Examples of Suzuki-Miyaura Coupling on Chloropyridines

| Chloropyridine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O/DMF | 3,5-Dichloro-2-phenylpyridine | Good | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O/DMF | 2-Phenylpyridine | 76% | nih.gov |

This table is generated based on data for related compounds to illustrate the principles of reactivity.

Other Cross-Coupling Reactions: Besides Suzuki coupling, other methods like Negishi (organozinc), Stille (organotin), and Buchwald-Hartwig amination (amines) are widely used to functionalize halopyridines and could be applied to this compound to introduce a wide array of substituents. mdpi.com

Annulation Reactions and Construction of Fused Heterocyclic Systems

Annulation reactions are synthetic strategies that build a new ring onto an existing molecule. This compound is a valuable starting material for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. beilstein-journals.org

The reactivity of the 2-methyl group, combined with the potential for functionalization at the C3 position (either via substitution of the chlorine or C-H activation), provides a pathway for annulation. For instance, a functional group introduced at the C3 position could react with the C2-methyl group to form a five- or six-membered ring.

A relevant synthetic strategy involves the [5+1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.govrsc.org This reaction proceeds through a Michael addition initiated by the enamine tautomer of the 2-methyl group, followed by intramolecular cyclization and aromatization. nih.govrsc.org Although the reaction of 2-methylpyridine (B31789) itself gave only trace amounts of the desired product under the tested conditions, substituted pyridines and quinolines participated effectively. nih.govrsc.org This suggests that with appropriate modification of reaction conditions or substrates, this compound could be employed in similar annulation strategies to construct novel fused pyridine systems.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation

For 3,5-Dichloro-2-methylpyridine, the vibrational spectra are expected to be complex due to the presence of various functional groups on the pyridine (B92270) ring. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign the observed vibrational bands. researchgate.netacs.org Studies on structurally related compounds, such as 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine, provide a basis for interpreting the spectra of this compound. researchgate.net

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (FT-Raman) | Comments |

| C-H stretching (aromatic) | 3100 - 3000 | 3100 - 3000 | Typically weak to medium intensity. |

| C-H stretching (methyl) | 2980 - 2850 | 2980 - 2850 | Asymmetric and symmetric stretches. |

| C=C/C=N stretching (ring) | 1600 - 1400 | 1600 - 1400 | Multiple bands characteristic of the pyridine ring. |

| C-H bending (methyl) | 1470 - 1370 | 1470 - 1370 | Asymmetric and symmetric deformations. |

| C-Cl stretching | 850 - 550 | 850 - 550 | Strong to medium intensity in the fingerprint region. |

| Ring breathing modes | ~1000 | ~1000 | Characteristic of the pyridine ring structure. |

This table is generated based on established vibrational frequency ranges for similar functional groups and pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the structural elucidation of this compound.

In ¹H NMR, the chemical shifts of the protons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methyl group. The two remaining aromatic protons on the pyridine ring would appear as distinct signals, with their coupling providing information about their relative positions. The methyl protons would appear as a singlet.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.5 - 8.0 | d | ~2-3 |

| H-6 | 8.0 - 8.5 | d | ~2-3 |

| -CH₃ | 2.4 - 2.6 | s | N/A |

| C-2 | 155 - 160 | s | N/A |

| C-3 | 130 - 135 | s | N/A |

| C-4 | 135 - 140 | d | N/A |

| C-5 | 125 - 130 | s | N/A |

| C-6 | 145 - 150 | d | N/A |

| -CH₃ | 20 - 25 | q | N/A |

This table is a prediction based on established substituent effects in pyridine systems. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular formula.

A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, a molecule containing two chlorine atoms, such as this compound, will exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1. libretexts.org

The fragmentation of this compound under electron ionization would likely involve the loss of a chlorine atom, a methyl radical, or the entire chloromethyl side chain, leading to the formation of various fragment ions. Analysis of these fragments helps to piece together the molecule's structure.

Expected Key Fragmentation Pathways for this compound:

| Fragment Ion | m/z Value | Possible Neutral Loss |

| [M-Cl]⁺ | 126/128 | Cl |

| [M-CH₃]⁺ | 146/148/150 | CH₃ |

| [M-HCl]⁺ | 125/127 | HCl |

This table outlines plausible fragmentation pathways. The relative abundances of these fragments would depend on the ionization conditions.

Application of X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, the technique is invaluable for analyzing its derivatives. nih.gov

By forming crystalline derivatives, for instance, through coordination with a metal center or by introducing other functional groups that promote crystallization, the precise bond lengths, bond angles, and intermolecular interactions can be determined. For example, studies on the crystal structures of related chlorinated pyridine derivatives have provided detailed insights into their molecular geometries and packing in the solid state. researchgate.netasianpubs.org This information is crucial for understanding structure-property relationships and for the rational design of new materials.

The crystal structure of a derivative would unequivocally confirm the substitution pattern on the pyridine ring and reveal details about the conformation of the molecule and how it interacts with neighboring molecules in the crystal lattice.

Theoretical and Computational Chemistry Studies of 3,5 Dichloro 2 Methylpyridine

Quantum Chemical Modeling of Molecular Geometry and Energetics

Quantum chemical modeling allows for the determination of the most stable three-dimensional structure of a molecule by optimizing its geometry to find the minimum energy conformation. researchgate.net For 3,5-Dichloro-2-methylpyridine, methods like DFT or ab initio calculations would be used to predict bond lengths, bond angles, and dihedral angles. urfu.ru The optimization process yields the global minimum energy of the compound, providing insights into its thermodynamic stability. physics.gov.az While these calculations are routinely performed for many organic molecules, specific optimized geometric parameters and energetic data for this compound are not available in the reviewed literature.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) No experimental or calculated data is available in the searched literature. This table is for illustrative purposes only.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | N/A | N/A | N/A |

| C3-Cl | N/A | N/A | N/A |

| C5-Cl | N/A | N/A | N/A |

| C2-CH3 | N/A | N/A | N/A |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net Analysis of the MEP for this compound would reveal the likely sites for electrophilic and nucleophilic attack. The electronegative chlorine atoms and the nitrogen atom would be expected to be regions of negative potential, while the hydrogen atoms of the methyl group and the pyridine (B92270) ring would exhibit positive potential. Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) population analysis, would quantify the partial charges on each atom, further detailing the electronic landscape of the molecule. wikipedia.org Specific MEP maps and charge distribution data for this compound have not been published.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions, map potential energy surfaces, and identify the structures of transition states. For this compound, this could involve studying its behavior in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling. By calculating the activation energies and the energies of intermediates and products, researchers can predict reaction pathways and understand regioselectivity. For instance, calculations could determine whether a nucleophile would preferentially attack at a specific carbon atom. researchgate.net Despite the utility of such studies, no computational investigations into the reaction mechanisms or transition states involving this compound were identified.

Predictive Spectroscopy through Computational Methods (e.g., NMR, IR, Raman)

Theoretical calculations are widely used to predict and help interpret experimental spectra. urfu.ru By calculating the harmonic vibrational frequencies using DFT, one can generate theoretical Infrared (IR) and Raman spectra for this compound. urfu.ru These calculated spectra, when compared with experimental data, allow for precise assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. This aids in the structural elucidation of the compound. Although this is a common practice, no published studies contain predicted or comparative spectroscopic data for this compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative) No calculated spectroscopic data is available in the searched literature. This table is for illustrative purposes only.

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity |

|---|---|---|

| C-H stretch (methyl) | N/A | N/A |

| C=C/C=N ring stretch | N/A | N/A |

| C-Cl stretch | N/A | N/A |

Role of 3,5 Dichloro 2 Methylpyridine As a Synthetic Intermediate

Applications in Agrochemical Precursor Synthesis

The structural framework of 3,5-Dichloro-2-methylpyridine and its isomers is fundamental to the synthesis of numerous modern agrochemicals. These chlorinated pyridine (B92270) intermediates are often the starting point for producing highly active fungicides, herbicides, and insecticides.

The process frequently involves further halogenation, particularly fluorination, and other substitutions on the pyridine ring. For instance, the related intermediate 2,3-dichloro-5-methylpyridine (B1314173) is a key precursor in the manufacture of the fungicide fluazinam, which is effective against a variety of plant pathogens, and fluopicolide, used to control downy mildew. Similarly, trifluoromethylpyridine (TFMP) derivatives, which are central to many crop-protection products, are often synthesized from chlorinated methylpyridines. nih.govjst.go.jp One of the most in-demand TFMP intermediates is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), which is the starting material for the insect growth regulator chlorfluazuron. researchoutreach.org The synthesis of DCTF can begin with the chlorination of 2-chloro-5-methylpyridine (B98176) to create 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated. nih.govjst.go.jpsemanticscholar.org

The value of these compounds lies in their role as building blocks for creating agrochemicals with specific modes of action and improved efficacy. chemimpex.com The table below summarizes key agrochemicals derived from chlorinated methylpyridine intermediates.

| Agrochemical Class | Precursor Intermediate Example | Final Product Example |

| Fungicide | 2,3-Dichloro-5-methylpyridine | Fluazinam, Fluopicolide |

| Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Chlorfluazuron researchoutreach.org |

| Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (CTF) | Fluazifop jst.go.jpsemanticscholar.org |

Utility in the Construction of Pharmaceutical Scaffolds and Intermediates

The pyridine ring is a ubiquitous feature in many pharmaceutical compounds, and halogenated pyridines like this compound are important synthons in medicinal chemistry. chemimpex.comgu.se They provide a robust scaffold that can be functionalized to create molecules that interact with specific biological targets. chemimpex.com

A notable example involves the synthesis of a soft-drug inhibitor of phosphodiesterase 4 (PDE4), developed for the topical treatment of atopic dermatitis. acs.org In this synthesis, the isomeric starting material, 3,5-dichloro-4-methylpyridine, reacts with a substituted methyl benzoate (B1203000) in the presence of a strong base to form a key keto-linked intermediate. acs.org This demonstrates how the dichloromethylpyridine core can be integrated into complex drug molecules.

Furthermore, related structures such as 2-Amino-3,5-dichloro-6-methylpyridine are recognized as valuable intermediates for developing new therapeutic agents. The ability to selectively modify these intermediates allows for the creation of libraries of compounds for screening, which is a critical step in drug discovery. ias.ac.in Substituted pyridines are often used as intermediates in the synthesis of naphthyridine antibacterial compounds. google.com

Integration into Advanced Material Science Formulations and Polymer Chemistry

Beyond life sciences, dichloromethylpyridines contribute to the development of advanced materials and polymers. The incorporation of the pyridine moiety into polymer chains can bestow unique thermal, optical, and chemical properties. For example, 2,3-Dichloro-5-methylpyridine is reportedly used in the formulation of specialty coatings and polymers, where it enhances chemical resistance and durability. chemimpex.com

The synthesis of pyridine-containing polymers is an active area of research, with applications in fluorescent materials and materials with antimicrobial properties. mdpi.com Various synthetic strategies exist for creating these polymers, such as the condensation of diacetylated carbazoles with substituted benzaldehydes in a modified Chichibabin pyridine synthesis. beilstein-journals.org While not always starting directly from this compound, these methods illustrate the utility of the pyridine ring, a structure accessible from such precursors, in polymer chemistry. The functional groups on the pyridine ring can be modified to tune the properties of the resulting polymer, such as its solubility and fluorescence emission spectrum. mdpi.comresearchgate.net

Precursor for the Synthesis of Other Halogenated and Substituted Pyridine Derivatives

One of the primary roles of this compound is as a precursor for a vast range of other substituted pyridines. The chlorine atoms on the ring are excellent leaving groups in nucleophilic aromatic substitution reactions and are reactive sites for metal-catalyzed cross-coupling reactions.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for selectively introducing aromatic and heteroaromatic amines onto dichloropyridine scaffolds. capes.gov.brresearchgate.net This allows for the regioselective substitution of one chlorine atom over the other, providing a pathway to a diverse array of mono- and di-aminated pyridine products. researchgate.netthieme-connect.comnih.gov This selectivity is crucial for building complex molecules with precise substitution patterns.

Furthermore, these dichlorinated compounds are key starting materials for other halogenated derivatives. For instance, they can be precursors for trifluoromethylpyridines, which are synthesized via exhaustive chlorination of the methyl group followed by a halogen exchange (Halex) reaction with hydrogen fluoride. nih.govjst.go.jp The compound can also undergo further nuclear chlorination or other substitutions to create multi-substituted pyridines. gu.segoogle.com The ability to participate in state-of-the-art cross-coupling reactions, like the Suzuki-Miyaura reaction, further expands the synthetic utility, allowing for the formation of carbon-carbon bonds, although this can be challenging for some pyridine substrates. rsc.orgrsc.orgsigmaaldrich.com

The following table highlights some of the transformations starting from dichloropyridine intermediates.

| Reaction Type | Reagents/Catalyst Example | Product Type |

| Palladium-Catalyzed Amination | Pd(0), Ligands (e.g., Josiphos), Base capes.gov.brresearchgate.net | Aminopyridines thieme-connect.comnih.gov |

| Halogen Exchange (Fluorination) | HF jst.go.jp | Fluoropyridines / Trifluoromethylpyridines nih.gov |

| Nucleophilic Aromatic Substitution | 1-Methylpiperazine gu.se | Substituted Pyridines gu.se |

| Cross-Coupling (e.g., Suzuki) | Pd catalyst, Boronic acids rsc.orgsigmaaldrich.com | Aryl- or Alkyl-substituted Pyridines cem.com |

Future Research Directions in 3,5 Dichloro 2 Methylpyridine Chemistry

Development of Innovative and Highly Efficient Synthetic Pathways

The development of novel and more efficient synthetic routes to 3,5-Dichloro-2-methylpyridine is a key area of future research. Current methods, while established, often present challenges in terms of yield, selectivity, and the use of harsh reagents. Future strategies will likely focus on overcoming these limitations.

One promising avenue is the exploration of alternative starting materials. For instance, the direct and selective chlorination of 2-methylpyridine (B31789) or its derivatives under milder conditions could offer a more atom-economical and environmentally friendly approach compared to multi-step sequences. Research into novel catalytic systems, potentially involving transition metals, could facilitate this transformation with high regioselectivity, targeting the 3 and 5 positions of the pyridine (B92270) ring.

Furthermore, building the pyridine ring from acyclic precursors with the desired substitution pattern already in place is another innovative strategy. This could involve novel cyclization reactions that are both convergent and highly efficient. For example, a process for preparing 2,3,5-trichloropyridine (B95902) involves the addition of trichloroacetaldehyde to acrylonitrile (B1666552) followed by cyclization, suggesting that similar strategies could be adapted for the synthesis of this compound. google.com

The table below outlines potential starting materials and synthetic approaches for future investigation.

| Starting Material | Potential Synthetic Approach | Key Advantages |

| 2-Methylpyridine | Direct regioselective dichlorination | Atom economy, reduced step count |

| Acetaldehyde & Ammonia | Catalytic condensation/cyclization | Readily available and inexpensive raw materials chemicalbook.com |

| Acyclic Precursors | Convergent cyclization strategies | High efficiency and control over substitution |

Exploration of Underexplored Reactivity and Catalytic Transformations

The inherent electronic properties of the this compound ring system, characterized by its electron-deficient nature due to the presence of two chlorine atoms and the nitrogen heteroatom, make it a versatile substrate for a variety of chemical transformations. beilstein-journals.org While some reactions are known, a vast landscape of its reactivity remains to be explored.

Future research will likely focus on the selective functionalization of the C-H bonds of the pyridine ring and the methyl group. Transition-metal catalyzed C-H activation and functionalization reactions represent a powerful tool for introducing new substituents at the C-4 and C-6 positions, as well as on the methyl group. beilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups, thereby expanding the chemical space accessible from this starting material. beilstein-journals.org

The reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr) also warrants further investigation. While such reactions are expected, the influence of the methyl group on the regioselectivity and reactivity is an area for detailed study. Exploring a wider range of nucleophiles and reaction conditions could lead to the synthesis of novel derivatives with diverse properties.

Furthermore, the development of catalytic systems that can selectively activate and transform this compound is a crucial research direction. This includes the use of iridium-based catalysts for processes like polarization transfer, which can be useful in NMR studies and reaction monitoring. researchgate.netacs.org

Integration of Advanced Computational Methods for Predictive Design

The integration of advanced computational methods, particularly Density Functional Theory (DFT), is set to revolutionize the design of novel derivatives of this compound and predict their properties. researchgate.netresearchgate.netfrontiersin.orgrsc.org DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental efforts and accelerating the discovery process. researchgate.netresearchgate.net

One key application of computational chemistry is in the prediction of reactivity and the elucidation of reaction mechanisms. For example, DFT calculations can be used to model the transition states of various reactions, helping to understand the factors that control regioselectivity and reaction rates. researchgate.net This knowledge can then be used to design more efficient synthetic routes and to predict the outcome of unexplored reactions.

Moreover, computational methods can be employed to design new molecules with specific desired properties. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and various reactivity indices, researchers can screen virtual libraries of this compound derivatives and identify candidates with promising electronic, optical, or biological activities. mdpi.comtandfonline.com This predictive capability can significantly reduce the time and resources required for experimental synthesis and testing.

The table below summarizes the key applications of computational methods in this field.

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms, calculating electronic and spectroscopic properties. researchgate.netresearchgate.netfrontiersin.orgrsc.org | More efficient synthesis, rational design of new derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. tandfonline.com | Accelerated discovery of new functional molecules. |

| Molecular Docking | Simulating the interaction of molecules with biological targets. researchgate.nettandfonline.com | Design of new therapeutic agents. |

Investigation of Environmentally Benign and Scalable Production Methodologies

The development of environmentally benign and scalable production methods for this compound is crucial for its potential large-scale applications. Future research in this area will focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising approach is the adoption of green chemistry principles in the synthesis of this compound. This includes the use of safer solvents, renewable starting materials, and catalytic processes that operate under mild conditions. For instance, replacing traditional chlorinating agents with more environmentally friendly alternatives and developing catalytic systems that can be easily recovered and recycled would significantly improve the sustainability of the production process. A method for synthesizing 3-dichloromethylpyridine utilizes pyridine, carbon tetrachloride, and methanol (B129727) with ferrous (II) bromide as a catalyst, highlighting a potential direction for more accessible reagents. google.com

Furthermore, the development of continuous flow processes for the synthesis of this compound offers several advantages over traditional batch processes. Flow chemistry can provide better control over reaction parameters, leading to higher yields and selectivities, and can also be more easily scaled up for industrial production. dst.gov.innih.gov

The investigation of alternative energy sources, such as sonochemistry (the use of ultrasound to promote chemical reactions), could also lead to more efficient and environmentally friendly production methods. dst.gov.in The table below outlines key strategies for sustainable production.

| Strategy | Description | Key Benefits |

| Green Chemistry | Use of safer solvents, renewable starting materials, and mild catalytic processes. | Reduced environmental impact, improved safety. |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor. dst.gov.innih.gov | Better process control, easier scalability, higher yields. |

| Alternative Energy Sources | Utilizing methods like sonochemistry to drive reactions. dst.gov.in | Increased energy efficiency, potentially milder reaction conditions. |

| Catalyst Recovery and Reuse | Developing robust catalysts that can be easily separated from the reaction mixture and reused. | Reduced cost and waste. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a wide range of applications and contributing to the advancement of chemical science.

Q & A

Basic: What are the common synthetic routes for 3,5-Dichloro-2-methylpyridine, and how can reaction conditions be optimized for higher yield?

Answer:

A typical synthesis involves halogenation and methylation of pyridine derivatives. For example, chlorination of 2-methylpyridine using sulfuryl chloride or phosphorus oxychloride under controlled temperatures (60–100°C) can yield 3,5-dichloro derivatives. Optimization strategies include:

- Reagent stoichiometry: Excess chlorinating agents (e.g., POCl₃) ensure complete substitution, but side reactions (e.g., over-chlorination) must be monitored via TLC or HPLC .

- Temperature control: Gradual heating (e.g., 80–100°C) minimizes decomposition, as seen in analogous syntheses of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride .

- Catalyst selection: Lewis acids like FeCl₃ improve regioselectivity for 3,5-substitution .

Advanced: How can researchers resolve discrepancies in NMR and mass spectrometry data when characterizing this compound derivatives?

Answer:

Discrepancies often arise from tautomerism, impurities, or crystallographic disorder. Methodological approaches include:

- Crystallographic validation: Single-crystal X-ray diffraction (e.g., SHELX refinement ) provides unambiguous structural confirmation.

- 2D NMR (COSY, HSQC): These techniques resolve overlapping signals, particularly for methyl and chloro substituents in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error to rule out isobaric interferences .

- Dynamic NMR experiments: Variable-temperature studies detect rotational barriers or tautomeric equilibria .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be identified?

Answer:

- ¹H NMR: Look for a singlet integrating to 3H (C2-methyl) at δ 2.5–2.7 ppm and absence of aromatic protons due to symmetry (C3 and C5 chlorination) .

- ¹³C NMR: Two equivalent chloro-substituted carbons (C3/C5) appear at δ 125–130 ppm, while the methyl carbon (C2) resonates at δ 20–22 ppm .

- IR spectroscopy: C-Cl stretches at 550–600 cm⁻¹ and C-N pyridine ring vibrations near 1600 cm⁻¹ .

- X-ray crystallography: SHELXL refinement confirms bond lengths (C-Cl ~1.73 Å) and dihedral angles .

Advanced: In SAR studies, how does the substitution pattern on the pyridine ring influence the biological activity of this compound derivatives?

Answer:

- Electron-withdrawing groups (e.g., Cl): Enhance metabolic stability and π-π stacking in enzyme binding pockets. For example, 3,5-dichloro substitution increases lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

- Methyl group (C2): Steric hindrance from the methyl group can block off-target interactions, as seen in kinase inhibitor studies .

- Fluorine substitution: Analogous 3,5-difluoro derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) show enhanced hydrogen-bonding capacity, altering receptor affinity .

Basic: What are the recommended purification methods for this compound to achieve high purity for pharmacological assays?

Answer:

- Column chromatography: Use silica gel with hexane/ethyl acetate (8:2) to separate non-polar byproducts. Monitor fractions via GC-MS .

- Recrystallization: Ethanol/water mixtures (70:30) yield crystals with >98% purity, confirmed by melting point (mp ~65–67°C) .

- Sublimation: For thermally stable batches, sublimation under reduced pressure removes volatile impurities .

Advanced: How can computational chemistry approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations: Optimize transition states for SNAr reactions at C2 or C6 positions. Fukui indices identify electrophilic sites (C4 in some derivatives) .

- Molecular docking: Predict binding modes in enzyme active sites, such as cytochrome P450, to assess metabolic liabilities .

- Solvent modeling: COSMO-RS simulations evaluate solvent effects on reaction rates, e.g., DMF enhances nucleophilicity of amines in SNAr reactions .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles (splash risk) .

- Ventilation: Use fume hoods to avoid inhalation of volatile chloro derivatives .

- Waste disposal: Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How can researchers address contradictions in published bioactivity data for this compound analogs?

Answer:

- Meta-analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables affecting reproducibility .

- Dose-response reevaluation: Test compounds under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) to isolate structure-activity trends .

- Open data practices: Share raw datasets (e.g., via EOSC) to enable cross-validation and reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.